molecular formula C9H11NO3 B1594971 5-Morpholin-4-yl-2-furaldehyde CAS No. 3680-96-4

5-Morpholin-4-yl-2-furaldehyde

Cat. No.: B1594971
CAS No.: 3680-96-4
M. Wt: 181.19 g/mol
InChI Key: XPUSBRXFPCGEKP-UHFFFAOYSA-N
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Description

5-Morpholin-4-yl-2-furaldehyde is a heterocyclic organic compound that contains both a furan ring and a morpholine ring. Its molecular formula is C9H11NO3, and it has a molecular weight of 181.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholin-4-yl-2-furaldehyde typically involves the reaction of furfural with morpholine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity . The reaction is usually carried out in an organic solvent at elevated temperatures to promote the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of eco-friendly reagents and adherence to green chemistry principles are often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Morpholin-4-yl-2-furaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Synthesis and Reactivity
5-Morpholin-4-yl-2-furaldehyde serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the development of more complex molecules.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionProducts
Condensation Reacts with amines to form iminesImines
Reduction Can be reduced to produce alcohol derivativesAlcohols
Substitution Substitutes at the furan ring for functionalizationSubstituted furan derivatives

Biological Applications

Pharmacological Potential
Research indicates that this compound exhibits potential antimicrobial, anticancer, and anti-inflammatory properties. Its derivatives are being explored as potential drug candidates.

Case Study: Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against various cancer types, suggesting its potential as a therapeutic agent in oncology .

Medical Applications

Drug Development
Due to its biological activity, derivatives of this compound are being evaluated for their therapeutic effects. For instance, compounds derived from this structure have shown promise in treating conditions such as sickle cell disease by modulating hemoglobin polymerization .

Table 2: Medical Research Findings on Derivatives

Study FocusFindingsImplications
Sickle Cell Disease Reduced sickling of red blood cellsPotential treatment strategy
Antimicrobial Activity Inhibition of bacterial growthDevelopment of new antibiotics

Industrial Applications

Material Science
In industry, this compound is utilized in the production of advanced materials such as polymers and resins. Its unique chemical properties allow it to enhance material performance.

Case Study: Polymer Development
Research has demonstrated that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 5-Morpholin-4-yl-2-furaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Morpholin-4-yl-2-furaldehyde is unique due to the presence of both a furan ring and a morpholine ring, which imparts distinct chemical and biological properties.

Biological Activity

5-Morpholin-4-yl-2-furaldehyde (CAS Number: 3680-96-4) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a furan ring with a morpholine substituent and an aldehyde functional group. Its molecular formula is C9_9H11_{11}NO3_3, and it exhibits a range of chemical behaviors that contribute to its biological activities.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. A study conducted by Matiichuk et al. synthesized various morpholine derivatives, including this compound, and evaluated their antimicrobial efficacy against various pathogens. The results showed that certain derivatives exhibited potent activity against bacteria such as Mycobacterium tuberculosis and fungi, indicating the potential for therapeutic applications in treating infectious diseases .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Properties

The anticancer potential of this compound has also been explored in various studies. It has been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of caspases. For instance, a study highlighted that the compound significantly inhibited the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) with IC50 values indicating effective cytotoxicity .

Case Study: Apoptotic Mechanism

In vitro studies demonstrated that treatment with this compound led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors, suggesting a shift in the balance towards apoptosis in cancer cells.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antimicrobial Action : Likely involves disruption of bacterial cell membranes or inhibition of essential enzymes.
  • Anticancer Mechanisms : Induction of apoptosis through modulation of apoptotic pathways and cell cycle regulation.
  • Anti-inflammatory Effects : Inhibition of cytokine production through interference with signaling pathways involved in inflammation.

Properties

IUPAC Name

5-morpholin-4-ylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-7-8-1-2-9(13-8)10-3-5-12-6-4-10/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUSBRXFPCGEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345165
Record name 5-Morpholin-4-yl-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3680-96-4
Record name 5-Morpholin-4-yl-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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